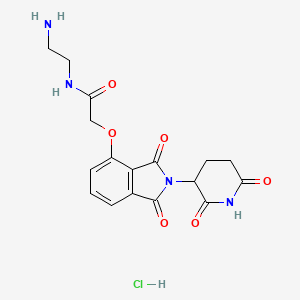

Thalidomide - linker 10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thalidomide - linker 10 est un dérivé de la thalidomide, un composé historiquement connu pour ses effets sédatifs et tératogènes. La thalidomide et ses dérivés ont suscité un intérêt considérable ces dernières années en raison de leur rôle dans la dégradation ciblée des protéines, en particulier par leur interaction avec la céréblon (CRBN), un récepteur de reconnaissance des substrats pour la ligase E3 ubiquitine à anneau Cullin 4 (CRL4). This compound est spécifiquement conçu pour être utilisé dans les chimères de ciblage de la protéolyse (PROTAC), qui sont des molécules bifonctionnelles qui induisent la dégradation des protéines cibles en les recrutant dans le système ubiquitine-protéasome .

Applications De Recherche Scientifique

Thalidomide - linker 10 has a wide range of scientific research applications, including:

Chemistry: Used in the development of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

Medicine: Investigated for its potential in treating various cancers and inflammatory diseases by degrading specific target proteins.

Industry: Utilized in the production of novel therapeutic agents and in drug discovery research

Mécanisme D'action

- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .

- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .

- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .

- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .

Target of Action: Cereblon (CRBN)

Mode of Action: Molecular Glue

Biochemical Pathways: Downstream Effects

Pharmacokinetics (ADME):

Result of Action: Molecular and Cellular Effects

Action Environment: Environmental Factors

Orientations Futures

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de thalidomide - linker 10 implique généralement la modification de la thalidomide pour introduire un fragment de liaison. Une approche courante est l'acylation du groupe amine aromatique de la thalidomide pour attacher le fragment de liaison. Cela peut être réalisé par des réactions telles que l'alkylation ou l'acylation, en fonction de la structure du fragment de liaison souhaitée .

Méthodes de Production Industrielle : La production industrielle de dérivés de la thalidomide, y compris la this compound, utilise souvent la chimie en flux continu. Cette méthode permet une synthèse efficace et évolutive en maintenant un contrôle précis des conditions de réaction et en minimisant la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de Réactions : Thalidomide - linker 10 peut subir diverses réactions chimiques, notamment :

Oxydation : Les cycles aromatiques de la thalidomide peuvent être oxydés dans des conditions spécifiques.

Réduction : Les groupes nitro dans les dérivés de la thalidomide peuvent être réduits en amines.

Substitution : Le groupe amine aromatique peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des cycles aromatiques peut conduire à la formation de quinones, tandis que la réduction des groupes nitro aboutit aux amines correspondantes .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé dans le développement des PROTAC pour la dégradation ciblée des protéines.

Biologie : Employé dans des études pour comprendre les interactions protéine-protéine et les voies cellulaires.

Médecine : Envisagé pour son potentiel dans le traitement de divers cancers et maladies inflammatoires en dégradant des protéines cibles spécifiques.

Industrie : Utilisé dans la production de nouveaux agents thérapeutiques et dans la recherche en découverte de médicaments

5. Mécanisme d'Action

This compound exerce ses effets en se liant à la céréblon (CRBN), un récepteur de reconnaissance des substrats pour la ligase E3 ubiquitine à anneau Cullin 4 (CRL4). Cette liaison modifie la spécificité des substrats du CRBN, ce qui conduit au recrutement de substrats non-natifs vers CRL4 CRBN et à leur ubiquitination et dégradation subséquentes par le protéasome. Ce mécanisme est à la base de l'utilisation des dérivés de la thalidomide dans les PROTAC, qui sont conçus pour dégrader des protéines cibles spécifiques .

Composés Similaires :

Lénidomide : Un autre dérivé de la thalidomide avec des propriétés immunomodulatrices et de dégradation des protéines similaires.

Pomalidomide : Un analogue de la thalidomide avec une puissance et une sélectivité accrues pour certaines cibles.

Iberdomide : Un dérivé plus récent avec des propriétés pharmacocinétiques améliorées et des effets secondaires réduits

Unicité : this compound est unique dans sa conception pour une utilisation dans les PROTAC, ce qui permet la dégradation ciblée de protéines spécifiques. Cette approche ciblée offre des avantages par rapport aux inhibiteurs de petites molécules traditionnels, notamment la capacité de dégrader plutôt que de simplement inhiber les protéines cibles, ce qui peut conduire à des effets thérapeutiques plus durables .

Comparaison Avec Des Composés Similaires

Lenalidomide: Another thalidomide derivative with similar immunomodulatory and protein-degrading properties.

Pomalidomide: A thalidomide analogue with enhanced potency and selectivity for certain targets.

Iberdomide: A newer derivative with improved pharmacokinetic properties and reduced side effects

Uniqueness: Thalidomide - linker 10 is unique in its design for use in PROTACs, allowing for the targeted degradation of specific proteins. This targeted approach offers advantages over traditional small molecule inhibitors, including the ability to degrade rather than merely inhibit target proteins, potentially leading to more sustained therapeutic effects .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNNSLQIHNBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide](/img/structure/B2413144.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)